molecular formula C25H35ClN2O3 B5016972 (5-chloro-2,3-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine

(5-chloro-2,3-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine

Cat. No. B5016972
M. Wt: 447.0 g/mol
InChI Key: NYWIJVMZMJPWML-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of an organic compound is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. The type of reactions an organic compound can participate in is largely determined by its functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound such as melting point, boiling point, solubility, density, and reactivity are determined through various experimental procedures .

Mechanism of Action

If the compound is a drug or a biologically active substance, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards associated with an organic compound are usually determined through toxicological studies. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

Future directions could involve finding new synthetic routes to the compound, discovering new reactions it can participate in, or finding new applications for the compound in areas such as medicine or materials science .

properties

IUPAC Name

N-[(5-chloro-2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35ClN2O3/c1-27-12-9-20(10-13-27)17-28(14-11-19-5-7-23(29-2)8-6-19)18-21-15-22(26)16-24(30-3)25(21)31-4/h5-8,15-16,20H,9-14,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWIJVMZMJPWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCC2=CC=C(C=C2)OC)CC3=C(C(=CC(=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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